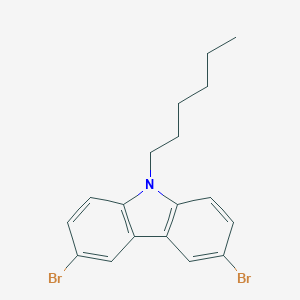

3,6-dibromo-9-hexyl-9H-carbazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-9-hexylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Br2N/c1-2-3-4-5-10-21-17-8-6-13(19)11-15(17)16-12-14(20)7-9-18(16)21/h6-9,11-12H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMJRCRJZRALHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479187 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150623-72-6 | |

| Record name | 9H-Carbazole, 3,6-dibromo-9-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibromo-9-hexyl-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Electrochemical Properties and Frontier Molecular Orbitals (HOMO/LUMO)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Electron-Molecule Interface

In the intricate world of molecular science, particularly in drug discovery and materials development, the manner in which a molecule exchanges electrons with its environment is paramount. This behavior is governed by its fundamental electrochemical properties and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level dictates a molecule's ability to donate an electron (its oxidation potential), while the LUMO energy level determines its capacity to accept an electron (its reduction potential)[1]. Understanding and quantifying these parameters is not merely an academic exercise; it is a critical step in predicting a drug's metabolic fate, assessing its potential for oxidative stress, and designing novel materials for organic electronics.

This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for determining these crucial molecular properties. We will delve into the powerful technique of cyclic voltammetry (CV), offering not just a protocol, but the scientific rationale behind each step. Furthermore, we will touch upon computational approaches and demonstrate how a synergistic combination of experimental and theoretical data provides a comprehensive electronic profile of a molecule.

Theoretical Foundations: From Orbitals to Potentials

At its core, a molecule's readiness to participate in a redox reaction is a function of its electronic structure. The HOMO and LUMO are the principal actors in this electrochemical drama.

-

HOMO (Highest Occupied Molecular Orbital): This is the highest energy orbital containing electrons. An electron in the HOMO is the most easily removed. Therefore, the energy of the HOMO (EHOMO) is directly related to the molecule's ionization potential and its propensity for oxidation[1]. A higher EHOMO (less negative) indicates that the molecule is more easily oxidized.

-

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital devoid of electrons. It is the first available orbital to accept an incoming electron. Consequently, the energy of the LUMO (ELUMO) is related to the molecule's electron affinity and its susceptibility to reduction[1]. A lower ELUMO (more negative) suggests the molecule is more easily reduced.

The energy difference between these two orbitals, the HOMO-LUMO gap , is a critical parameter that approximates the energy required to excite an electron from the ground state and is indicative of the molecule's kinetic stability and electronic properties.

Electrochemical measurements do not directly yield orbital energies in electron volts (eV). Instead, they provide redox potentials (in Volts), which are thermodynamic quantities reflecting the free energy change of an electron transfer reaction[2]. The crucial link is that oxidation—the removal of an electron—happens from the HOMO, and reduction—the addition of an electron—occurs into the LUMO[3]. Therefore, a direct correlation exists between the oxidation potential (Eox) and EHOMO, and between the reduction potential (Ered) and ELUMO.

Experimental Determination via Cyclic Voltammetry

Cyclic voltammetry (CV) is the cornerstone technique for probing the redox behavior of molecules. It involves applying a linearly ramping potential to an electrode immersed in a solution of the analyte and measuring the resulting current[4].

The Three-Electrode System: A Self-Validating Setup

A standard CV experiment utilizes a three-electrode setup within an electrochemical cell. This configuration is essential for obtaining accurate and reproducible data.

-

Working Electrode (WE): An inert material (e.g., glassy carbon, platinum, gold) where the redox reaction of interest occurs. Its potential is precisely controlled by the potentiostat[5].

-

Reference Electrode (RE): Provides a stable, constant potential against which the potential of the WE is measured (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

-

Counter (or Auxiliary) Electrode (CE): Completes the electrical circuit by passing the current that flows through the WE. It is typically made of an inert material like a platinum wire.

The use of a three-electrode system ensures that the potential of the WE is accurately controlled, independent of the current flowing through the cell or the solution resistance.

Caption: Schematic of a three-electrode electrochemical cell.

Detailed Experimental Protocol

This protocol outlines the essential steps for a reliable CV measurement. The causality behind each step is explained to ensure robust and meaningful results.

A. Preparation of the Electrolyte Solution

-

Choose a Suitable Solvent: The solvent must dissolve both the analyte and the supporting electrolyte and possess a wide electrochemical window (i.e., be stable against oxidation and reduction over the potential range of the experiment)[5]. Anhydrous, high-purity solvents like acetonitrile (ACN), dichloromethane (DCM), or dimethylformamide (DMF) are common choices.

-

Select a Supporting Electrolyte: A salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAClO4), is added at a high concentration (typically 0.1 M). Causality: The electrolyte is crucial to minimize solution resistance (iR drop) and to ensure that the analyte moves to the electrode surface via diffusion, not migration in the electric field[5][6][7].

-

Prepare the Solution: Dissolve the supporting electrolyte in the solvent. Then, add the analyte to a final concentration of approximately 1-5 mM.

B. Cell Assembly and Degassing

-

Clean the Electrodes: The working electrode surface must be meticulously cleaned before each experiment, often by polishing with alumina slurry on a polishing pad, followed by rinsing with solvent[5][8]. Causality: A clean, smooth surface ensures reproducible electron transfer kinetics and prevents artifacts from adsorbed impurities.

-

Assemble the Cell: Place the three electrodes in the electrochemical cell containing the analyte solution.

-

Degas the Solution: Bubble an inert gas (e.g., Argon or Nitrogen) through the solution for 10-15 minutes before the measurement and maintain an inert atmosphere over the solution during the experiment. Causality: Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte.

C. Data Acquisition

-

Add an Internal Reference: Add a small amount of ferrocene (Fc) to the solution. Causality (Trustworthiness): The Ferrocene/Ferrocenium (Fc/Fc+) redox couple provides a stable and universally accepted internal reference potential[8][9]. Referencing all measured potentials to the Fc/Fc+ couple corrects for variations in the reference electrode potential, making results comparable across different experiments and laboratories.

-

Perform the CV Scan: Using a potentiostat, scan the potential. Start from a potential where no reaction occurs, sweep to a value past the first redox event, and then reverse the scan back to the starting potential[4]. A typical scan rate is 100 mV/s[7].

-

Record the Voltammogram: The instrument plots the resulting current (I) against the applied potential (E).

Data Analysis: From Voltammogram to Energy Levels

The output of a CV experiment is a voltammogram, which for a reversible process, has a characteristic duck shape.

-

Determine Redox Potentials:

-

First, locate the oxidation and reduction peaks for the internal standard, ferrocene (Epa,Fc and Epc,Fc). Calculate the formal potential of ferrocene: E0Fc = (Epa,Fc + Epc,Fc) / 2.

-

Next, identify the onset of the first oxidation peak (Eox, onset) and the onset of the first reduction peak (Ered, onset) for your analyte. The onset potential is often determined by the intersection of the tangent to the rising current wave and the baseline current. For reversible peaks, the formal potential E0 = (Epa + Epc) / 2 can also be used[10].

-

-

Calculate HOMO and LUMO Energies: The potentials measured against the internal ferrocene standard can be converted to absolute energy levels (HOMO/LUMO) using empirical relationships. The energy of the Fc/Fc+ redox couple is well-defined relative to the vacuum level (approximately -4.8 eV or -5.1 eV depending on the reference source)[9][11].

The following equations are commonly used:

-

EHOMO (eV) = -[Eox, onset (vs Fc/Fc+) + 4.8] [11]

-

ELUMO (eV) = -[Ered, onset (vs Fc/Fc+) + 4.8]

Where Eox, onset (vs Fc/Fc+) = Eox, onset (vs Ag/AgCl) - E0Fc (vs Ag/AgCl).

-

-

Calculate the Electrochemical Gap:

-

Egap, electrochem (eV) = ELUMO - EHOMO

-

This value can be compared with the optical bandgap obtained from UV-Vis spectroscopy.

| Parameter | Description | How to Determine |

| Eox, onset | Onset potential of oxidation. | From the cyclic voltammogram; tangent method. |

| Ered, onset | Onset potential of reduction. | From the cyclic voltammogram; tangent method. |

| E0Fc | Formal potential of Ferrocene. | (Epa,Fc + Epc,Fc) / 2 from the voltammogram. |

| EHOMO | Highest Occupied Molecular Orbital Energy. | Calculated using the formula with Eox, onset. |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy. | Calculated using the formula with Ered, onset. |

| Egap | Electrochemical HOMO-LUMO Gap. | ELUMO - EHOMO. |

| Table 1: Summary of parameters derived from Cyclic Voltammetry. |

Computational Chemistry: The Theoretical Counterpart

While CV provides experimental redox properties, quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a theoretical route to HOMO and LUMO energies.

-

Methodology: DFT calculations solve the Schrödinger equation for a molecule to determine its electronic structure and orbital energies.

-

Strengths: DFT can predict trends in a series of compounds and provide insights into the shape and distribution of molecular orbitals[12]. It is computationally less expensive than more complex methods, allowing for the screening of large numbers of molecules[13][14].

-

Caveats: The absolute values of DFT-calculated HOMO/LUMO energies can vary significantly depending on the chosen functional and basis set[12][15]. There is often a systematic deviation from experimental values. Therefore, DFT is most powerful when used to establish linear correlations with experimental data for a class of compounds rather than for predicting exact values in isolation[13].

Caption: Workflow for determining HOMO/LUMO energy levels.

Applications in Drug Development

The electrochemical properties of a drug molecule are intimately linked to its biological activity and safety profile.

-

Metabolism Prediction: Many Phase I metabolic reactions are oxidations catalyzed by Cytochrome P450 enzymes. A drug with a low oxidation potential (high HOMO energy) may be more susceptible to oxidative metabolism. Electrochemical methods can be used to mimic these metabolic transformations[16].

-

Toxicity Screening: Molecules that are easily oxidized can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. Conversely, molecules with high reduction potentials can participate in redox cycling, another mechanism of toxicity. CV serves as a rapid screening tool to flag compounds with potentially problematic redox behavior[17].

-

Drug Analysis: The unique redox signature of a drug can be exploited for its quantitative analysis in pharmaceutical formulations and biological fluids using highly sensitive electrochemical sensors[18][19]. The adoption of electrochemical methods in the pharmaceutical industry is growing, promising more efficient and sustainable manufacturing processes[20].

Conclusion

The determination of HOMO/LUMO energy levels and electrochemical properties is a critical component of modern chemical research, from materials science to drug discovery. Cyclic voltammetry, when performed with careful attention to experimental detail and validated with an internal standard, provides a reliable and direct method for measuring redox potentials. These experimental values serve as the ground truth for calibrating and validating computational DFT models. The synergy between these experimental and theoretical approaches provides a robust and comprehensive understanding of a molecule's electronic character, enabling scientists to make more informed decisions in the design and development of new drugs and materials.

References

-

Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Available at: [Link]

-

Dr. Shamsa. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Available at: [Link]

-

ALS Japan. (2021, March 29). Redox Potential I: About HOMO and LUMO. Available at: [Link]

-

Physical Chemistry Chemical Physics. (2018, July 28). Electrochemical potential window of battery electrolytes: the HOMO–LUMO misconception. Royal Society of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information - Enabling Superior Stretchable Resistive Switching Memory via Polymer Functionalized Graphene Oxide Nanosheets. Available at: [Link]

-

Méndez-Hernández, D. D., et al. (2013). Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons. Journal of Molecular Modeling, 19(7), 2845-8. Available at: [Link]

-

Chemistry Stack Exchange. (2017, April 6). Cyclic Voltammetry - HOMO and LUMO levels. Available at: [Link]

-

Reddit. (2025, January 31). Determination of HOMO-LUMO properties through CV. r/Chempros. Available at: [Link]

-

University POLITEHNICA of Bucharest. CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. Available at: [Link]

-

Elgrishi, N., et al. (2017, November 3). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]

-

Arizona State University. Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons. Available at: [Link]

-

Zhang, G., et al. (2007). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A. Available at: [Link]

-

Bulgarian Chemical Communications. Electrochemical methods in drug discovery and development. Available at: [Link]

-

ResearchGate. (2025, August 6). How Much Supporting Electrolyte Is Required to Make a Cyclic Voltammetry Experiment Quantitatively “Diffusional”? A Theoretical and Experimental Investigation. Available at: [Link]

-

ResearchGate. (2025, August 10). Application of Electrochemical Methods for Pharmaceutical and Drug Analysis. Available at: [Link]

-

ResearchGate. (2018, December 25). Is there any experimental technique to verify DFT calculated HOMO and LUMO values? Available at: [Link]

-

ResearchGate. (2020, December 3). Seven Steps to Reliable Cyclic Voltammetry Measurements for the Determination of Double Layer Capacitance. Available at: [Link]

-

MSU Chemistry. EXPERIMENT 5. CYCLIC VOLTAMMETRY. Available at: [Link]

-

National Institutes of Health. (2024, November 18). Electrochemical analysis of anticancer and antibiotic drugs in water and biological specimens. Available at: [Link]

-

ACS Publications. Adoption of Electrochemistry within the Pharmaceutical Industry: Insights from an Industry-Wide Survey. Available at: [Link]

-

University of Washington. Experiments in Analytical Electrochemistry 1. Cyclic Voltammetry At Solid Electrodes. Available at: [Link]

-

ResearchGate. DFT calculated and experimental HOMO and LUMO energies of donor and acceptor molecules at B3LYP and PBE0 levels of theory. Available at: [Link]

-

University of Duisburg-Essen. (2017, November 3). A Practical Beginner's Guide to Cyclic Voltammetry. Available at: [Link]

-

TechnoRep. Biomedical and Pharmaceutical Applications of Electrochemistry. Available at: [Link]

-

BioLogic Learning Center. (2024, November 15). What is CV? A comprehensive guide to Cyclic Voltammetry. Available at: [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Electrochemical potential window of battery electrolytes: the HOMO–LUMO misconception - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 3. support/potentiostat/Redox Potential - I | ALS,the electrochemical company [als-japan.com]

- 4. ossila.com [ossila.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. asdlib.org [asdlib.org]

- 8. uni-due.de [uni-due.de]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Simple and accurate correlation of experimental redox potentials and DFT-calculated HOMO/LUMO energies of polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. asu.elsevierpure.com [asu.elsevierpure.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. bcc.bas.bg [bcc.bas.bg]

- 17. Electrochemical analysis of anticancer and antibiotic drugs in water and biological specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Secure Verification [technorep.tmf.bg.ac.rs]

- 20. pubs.acs.org [pubs.acs.org]

The Illuminating World of Carbazoles: A Technical Guide to their Electronic and Optical Properties

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives have emerged as a cornerstone in the development of advanced organic materials, finding applications in everything from next-generation electronics to novel therapeutics. Their unique electronic structure, characterized by a rigid, electron-rich aromatic system, endows them with a remarkable set of optical and electronic properties. This technical guide provides a comprehensive exploration of these fundamental characteristics, offering insights into their synthesis, photophysical behaviors, and the structure-property relationships that govern their performance.

The Carbazole Core: A Foundation for Versatility

At the heart of this class of compounds lies the carbazole moiety, a tricyclic aromatic heterocycle. This structure possesses several key features that make it a versatile building block:

-

Rigid and Planar Structure: The fused ring system imparts significant rigidity, which is beneficial for achieving high thermal and photochemical stability in devices.[1]

-

Large π-Conjugated System: The extensive delocalization of π-electrons across the molecule leads to strong intramolecular electron transfer and desirable electronic properties.[1][2]

-

Electron-Rich Nature: The nitrogen atom in the pyrrole ring donates its lone pair of electrons to the aromatic system, making carbazole an excellent electron donor and hole-transporting material.[3][4]

-

Facile Functionalization: The carbazole ring can be readily modified at various positions (N-9, C-3, C-6, C-2, C-7), allowing for the fine-tuning of its electronic and optical properties.[1][5]

These inherent characteristics have propelled carbazole derivatives to the forefront of research in organic light-emitting diodes (OLEDs), solar cells, and even as bioactive agents in drug discovery.[6][7][8]

Unraveling the Electronic Landscape: HOMO, LUMO, and Charge Transport

The electronic properties of carbazole derivatives are primarily dictated by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These frontier molecular orbitals govern the charge injection, transport, and recombination processes that are critical for device performance.

The electron-donating nature of the carbazole core typically results in a relatively high-lying HOMO level, facilitating efficient hole injection and transport.[4] Conversely, the LUMO level can be tailored by introducing electron-withdrawing groups to the carbazole scaffold. This ability to independently tune the HOMO and LUMO levels is a key advantage in designing materials with specific electronic characteristics.

The HOMO-LUMO energy gap (Eg) is a crucial parameter that determines the absorption and emission properties of the molecule. A smaller energy gap generally leads to absorption and emission at longer wavelengths (red-shifted).[9]

Experimental Determination of Frontier Orbital Energies

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to experimentally determine the HOMO and LUMO energy levels of organic materials.[10][11]

Experimental Protocol: Cyclic Voltammetry for HOMO/LUMO Determination

-

Sample Preparation: Dissolve the carbazole derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) to ensure conductivity.[10]

-

Electrochemical Cell Setup: Employ a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).[10]

-

Measurement:

-

Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurement.

-

Apply a linearly sweeping potential to the working electrode and record the resulting current.

-

The potential is swept to a certain vertex potential and then reversed.

-

-

Data Analysis:

-

The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the resulting voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:[12]

-

HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

-

-

Causality Behind Experimental Choices: The choice of solvent and supporting electrolyte is critical to ensure the solubility of the analyte and to provide a stable electrochemical window. The use of a three-electrode setup allows for precise control and measurement of the potential at the working electrode, independent of the bulk solution resistance. Referencing against an internal standard like ferrocene provides a reliable and reproducible way to compare the electrochemical properties of different compounds.

The Dance of Light: Optical Properties and Photophysical Processes

Carbazole derivatives are renowned for their rich and tunable optical properties, including absorption, fluorescence, phosphorescence, and thermally activated delayed fluorescence (TADF). These properties are intimately linked to their electronic structure and are fundamental to their applications in light-emitting devices and as fluorescent probes.

Absorption and Emission

Carbazole itself exhibits strong absorption in the ultraviolet region.[13] By extending the π-conjugation through the introduction of various substituents, the absorption and emission spectra can be shifted into the visible range.[14][15]

-

Intramolecular Charge Transfer (ICT): A common strategy to achieve red-shifted emission is to create a donor-acceptor (D-A) architecture within the molecule. The electron-rich carbazole acts as the donor, and an electron-withdrawing moiety serves as the acceptor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, forming an ICT state that often has a smaller energy gap, leading to emission at longer wavelengths.[15][16]

Fluorescence, Phosphorescence, and Thermally Activated Delayed Fluorescence (TADF)

Upon absorption of light, a molecule is promoted to an excited singlet state (S1). It can then relax back to the ground state (S0) through several pathways:

-

Fluorescence: Radiative decay from the S1 state to the S0 state, a spin-allowed and typically fast process.

-

Intersystem Crossing (ISC): A spin-forbidden transition from the S1 state to an excited triplet state (T1).

-

Phosphorescence: Radiative decay from the T1 state to the S0 state, a spin-forbidden and much slower process.

Some carbazole derivatives are designed to exhibit Thermally Activated Delayed Fluorescence (TADF) . In these materials, the energy difference between the S1 and T1 states (ΔEST) is very small. This allows for efficient reverse intersystem crossing (rISC) from the T1 state back to the S1 state through thermal activation. The repopulated S1 state can then undergo fluorescence, leading to a "delayed" emission. TADF materials are of great interest for OLEDs as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[17][18]

Characterizing Photophysical Properties

UV-Visible (UV-Vis) Spectroscopy is used to determine the absorption characteristics of a molecule. The wavelength of maximum absorption (λ_max) provides information about the electronic transitions.

Photoluminescence (PL) Spectroscopy is used to measure the emission spectrum of a fluorescent or phosphorescent material. The wavelength of maximum emission (λ_em) and the photoluminescence quantum yield (PLQY) are key parameters for evaluating the efficiency of light emission.

Transient Absorption Spectroscopy (TAS) is a powerful technique to study the dynamics of excited states. By using a pump pulse to excite the sample and a probe pulse to measure the absorption of the transient species, TAS can monitor processes like intersystem crossing and the decay of singlet and triplet states in real-time.[19][20][21]

Structure-Property Relationships: The Art of Molecular Design

The ability to systematically modify the carbazole core allows for precise control over its electronic and optical properties. Understanding these structure-property relationships is crucial for designing materials with desired functionalities.

| Substitution Position | Effect on Properties | Rationale |

| N-9 Position | Primarily affects solubility and morphology. Can also influence electronic properties through steric effects. | Alkyl chains enhance solubility in organic solvents. Bulky groups can disrupt intermolecular packing. |

| C-3 and C-6 Positions | Significantly impacts electronic and optical properties. Ideal for introducing donor or acceptor groups to create D-A or D-A-D architectures. | These positions are electronically coupled to the nitrogen atom, allowing for effective modulation of the HOMO and LUMO levels and the degree of intramolecular charge transfer.[9] |

| C-2 and C-7 Positions | Also influences electronic properties, often used to extend the π-conjugation of the molecule. | Functionalization at these positions can lead to a red-shift in absorption and emission and can be used to create polymers with desirable charge transport properties.[22] |

Example: Attaching an electron-donating group like a triphenylamine to the C-3 position and an electron-withdrawing group like a cyano group to the C-6 position of a carbazole core will create a strong push-pull system. This will lower the HOMO-LUMO gap, leading to red-shifted absorption and emission, and enhance the intramolecular charge transfer character.[23]

Applications: From Displays to Disease Detection

The versatile electronic and optical properties of carbazole derivatives have led to their widespread use in various fields:

-

Organic Light-Emitting Diodes (OLEDs): Carbazole-based materials are extensively used as host materials for phosphorescent and TADF emitters, as well as hole-transporting layers, due to their high triplet energy and excellent hole mobility.[4][7][24] Fused-ring carbazole derivatives are particularly promising for deep-blue emitters.[7]

-

Solar Cells: Their strong absorption in the visible spectrum and good hole-transporting properties make them suitable as donor materials in organic photovoltaics (OPVs) and as hole-transporting materials (HTMs) in perovskite solar cells.[25][26][27]

-

Drug Development and Bioimaging: The inherent fluorescence of many carbazole derivatives makes them attractive as fluorescent probes for biological imaging.[3] Furthermore, their ability to interact with biological targets has led to their investigation as potential therapeutic agents, for example, as STAT inhibitors in cancer therapy.[8]

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided:

Caption: Molecular structure of the carbazole core with key substitution positions.

Caption: A typical experimental workflow for the development of new carbazole derivatives.

Caption: Energy level diagram of a typical OLED incorporating carbazole derivatives.

Conclusion

Carbazole derivatives represent a remarkably versatile class of organic materials with a rich and tunable array of electronic and optical properties. Their inherent characteristics, coupled with the ease of synthetic modification, have positioned them as critical components in a wide range of advanced technologies. A thorough understanding of their fundamental properties and the underlying structure-property relationships is paramount for the continued development of next-generation organic electronics and novel therapeutic agents. This guide has provided a comprehensive overview of these core principles, offering a foundation for researchers and scientists to innovate and harness the full potential of these illuminating molecules.

References

-

Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Taylor & Francis Online. [Link]

-

Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. PubMed Central. [Link]

-

Carbazole-based emitting compounds: Synthesis, photophysical properties and formation of nanoparticles. ResearchGate. [Link]

-

Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. National Center for Biotechnology Information. [Link]

-

Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]

-

The Role of Carbazole Derivatives in Organic Electronics. Stanford Advanced Materials. [Link]

-

Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. [Link]

-

Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. National Center for Biotechnology Information. [Link]

-

The photochemistry and photophysics of benzoyl-carbazole. Royal Society of Chemistry. [Link]

-

Carbazole and Diketopyrrolopyrrole-Based D-A π-Conjugated Oligomers Accessed via Direct C–H Arylation for Opto-Electronic Property and Performance Study. MDPI. [Link]

-

Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Center for Biotechnology Information. [Link]

-

New conjugated carbazole derivatives: synthesis and photophysical properties catalysed by Pd–Cu@rGO. Royal Society of Chemistry. [Link]

-

A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Royal Society of Chemistry. [Link]

-

Synthesis and electro-optical properties of carbazole derivatives for organic device applications. Daegu Gyeongbuk Institute of Science and Technology (DGIST) Repository. [Link]

- Conjugated polycarbazole derivatives in Organic Light Emitting Diodes.

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]

-

A computational study of the nonlinear optical properties of carbazole derivatives: Theory refines experiment. ResearchGate. [Link]

-

Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies. ResearchGate. [Link]

-

Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena. [Link]

-

DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials. [Link]

-

Structure–property relationship and design of carbazole naphthalene-based linear materials for organic and perovskite photovoltaics. Royal Society of Chemistry. [Link]

-

Transient Absorption Spectroscopy of a Carbazole-Based Room-Temperature Phosphorescent Molecule: Real-Time Monitoring of Singlet–Triplet Transitions. ACS Publications. [Link]

-

Photoluminescence of donor–acceptor carbazole-based molecules in amorphous and powder forms. AIP Publishing. [Link]

-

Carbazole Derivatives as STAT Inhibitors: An Overview. MDPI. [Link]

-

Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications. [Link]

-

Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. ResearchGate. [Link]

-

Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. Royal Society of Chemistry. [Link]

-

CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. [Link]

-

Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Wiley Online Library. [Link]

-

Structure–property relationship and design of carbazole naphthalene-based linear materials for organic and perovskite photovoltaics. National Center for Biotechnology Information. [Link]

-

Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells. Royal Society of Chemistry. [Link]

-

Structure–property relationship and design of carbazole naphthalene-based linear materials for organic and perovskite photovoltaics. ResearchGate. [Link]

-

Light-Emitting Carbazole Derivatives: Potential Electroluminescent Materials. ACS Publications. [Link]

-

Synthesis and Photophysical Properties of Carbazole-Based Blue Light-Emitting Dendrimers. ACS Publications. [Link]

-

Transient Absorption Spectroscopy of a Carbazole-Based Room-Temperature Phosphorescent Molecule: Real-Time Monitoring of Singlet-Triplet Transitions. PubMed. [Link]

-

Protonation-induced fluorescence modulation of carbazole-based emitters. Royal Society of Chemistry. [Link]

-

HOMO, E gap and LUMO obtained by cyclic voltammetry. ResearchGate. [Link]

-

Transient absorption spectra obtained at selected time delays following... ResearchGate. [Link]

-

Poly(2,7-carbazole)s: Structure−Property Relationships. ACS Publications. [Link]

-

Computational Approach to Investigate Structure-Property Relationship of a series of Carbazole Containing Thermally Activated. arXiv. [Link]

-

CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. UPB Scientific Bulletin, Series B. [Link]

-

Transient Absorption Spectroscopy. University of Tübingen. [Link]

-

14.8% Perovskite Solar Cells Employing Carbazole Derivatives as Hole Transporting Materials. ResearchGate. [Link]

Sources

- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]

- 8. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 12. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 13. scholarena.com [scholarena.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. mdpi.com [mdpi.com]

- 17. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. arxiv.org [arxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N -ethylcarbazole and 9-phenylcarb ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03137F [pubs.rsc.org]

- 21. Transient Absorption Spectroscopy of a Carbazole-Based Room-Temperature Phosphorescent Molecule: Real-Time Monitoring of Singlet-Triplet Transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Influence of the carbazole moiety in self-assembling molecules as selective contacts in perovskite solar cells: interfacial charge transfer kinetics a ... - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00811H [pubs.rsc.org]

An In-Depth Technical Guide to the Safe Handling of 3,6-dibromo-9-hexyl-9H-carbazole

Introduction: Understanding the Compound and Its Associated Risks

3,6-dibromo-9-hexyl-9H-carbazole is a halogenated aromatic compound with a carbazole core. The unique electronic properties of the carbazole unit, combined with the functional handles provided by the bromine atoms, make it a valuable building block in materials science and pharmaceutical research.[1][2] Its applications range from the synthesis of organic light-emitting diodes (OLEDs) and photovoltaic materials to its investigation in drug discovery programs as a potential anticancer agent.[2][3][4] Carbazole derivatives, through N-alkylation, are known to possess significant pharmaceutical properties.[1]

The synthesis of this compound typically involves the N-alkylation of 3,6-dibromo-9H-carbazole with an alkyl halide like 1-bromohexane.[1] This process, along with its subsequent use in reactions such as Suzuki couplings, necessitates a thorough understanding of its reactivity and toxicological profile to ensure the safety of laboratory personnel.[2] This guide provides a comprehensive overview of the health and safety considerations, risk mitigation strategies, and emergency protocols for handling this compound, grounded in established safety data and field-proven laboratory practices.

Hazard Identification and Comprehensive Risk Assessment

A proactive approach to safety begins with a complete understanding of the compound's intrinsic hazards. While specific toxicological data for this compound is not extensively documented, the available Safety Data Sheets (SDS) for it and structurally similar compounds provide a clear and consistent hazard profile.[5][6]

GHS Classification and Health Effects

The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[5][6] The primary routes of exposure are inhalation of the powder, skin contact, eye contact, and ingestion.[7]

| Hazard Class | GHS Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |

The causality behind these classifications is rooted in the chemical nature of halogenated aromatic compounds. Skin and eye irritation are common effects due to the potential for these molecules to disrupt cell membranes.[7] Inhalation can lead to respiratory tract irritation as the fine particles deposit on mucous membranes.[7]

Physical and Chemical Properties

Understanding the physical state and properties of a chemical is critical for anticipating its behavior in the laboratory and selecting appropriate controls. For instance, as a solid powder, the primary risk during handling is the generation of airborne dust, which can be easily inhaled or settle on surfaces, leading to unintentional skin contact.[7][8]

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₉Br₂N | [1][9] |

| Molecular Weight | 409.17 g/mol | [9] |

| Appearance | White to light yellow solid/powder | [1][10] |

| Melting Point | 373–375 K (100-102 °C) | [1] |

| Solubility | Not specified, but likely soluble in organic solvents like DMF, Chloroform, and Ethanol based on synthesis procedures. | [1] |

| Stability | Stable under recommended storage conditions. | [6] |

| Incompatibilities | Strong oxidizing agents, strong bases. | [11] |

| Hazardous Decomposition | Combustion may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr). | [7][11] |

Proactive Risk Assessment Workflow

A self-validating safety protocol requires a systematic risk assessment before any experimental work begins. The following workflow illustrates the key decision points for ensuring all hazards are identified and controlled.

Caption: A systematic workflow for assessing risks before handling the compound.

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. This principle is paramount for ensuring robust protection against exposure.

Primary Engineering Controls

-

Chemical Fume Hood: All handling of this compound solid, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[12] This is the most critical control measure to prevent the inhalation of dust particles and to contain any potential spills.[7]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][7]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact and unexpected events.[13][14]

-

Eye and Face Protection: Chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashes, such as during the handling of large quantities of solutions or during vigorous reactions.

-

Skin Protection:

-

Gloves: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[7] Always check the manufacturer's guidelines for breakthrough time and degradation with the solvents being used. Contaminated gloves should be removed promptly using the proper technique and disposed of as chemical waste.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[6]

-

-

Respiratory Protection: If engineering controls fail or during a large-scale cleanup where dust concentrations may be high, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter should be used.[7] Respirator use must be part of a formal respiratory protection program.[15]

Standard Operating Procedures: From Storage to Synthesis

Adherence to validated protocols is the cornerstone of laboratory safety. The following procedures are designed to minimize exposure and ensure safe handling.

Storage and Transport

-

Storage Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] To prevent degradation and potential side reactions, it is advisable to store it under an inert atmosphere, such as nitrogen or argon.[12]

-

Segregation: Keep away from incompatible materials like strong oxidizing agents.[7]

-

Transport: When moving the compound within the laboratory, ensure the primary container is sealed and placed within a secondary, non-breakable container.

Experimental Protocol: Weighing and Preparing a Solution

This protocol demonstrates the integration of safety measures into a common laboratory task. The causality is clear: each step is designed to contain the solid powder and prevent its release into the work environment.

-

Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

-

Staging: Place a calibrated analytical balance, weigh paper, spatula, the stock container of this compound, the destination flask, and the chosen solvent inside the fume hood.

-

Weighing: Carefully open the stock container. Using a clean spatula, transfer the approximate amount of solid onto the weigh paper on the balance. Avoid any rapid movements that could generate dust.

-

Transfer: Once the desired mass is weighed, carefully pick up the weigh paper and funnel the solid into the destination flask. Tap the paper gently to ensure a complete transfer.

-

Dissolution: Add the solvent to the flask. Swirl gently or use a magnetic stirrer to dissolve the solid.

-

Cleanup: Securely close the stock container. Fold the used weigh paper and dispose of it, along with any used gloves, into the designated solid hazardous waste container inside the fume hood.

-

Finalization: Wipe down the spatula and the balance surface with a solvent-dampened cloth to remove any residual particles. Dispose of the cloth in the solid waste container.

Emergency Procedures: A Validated Response Plan

In the event of an accidental exposure or release, a rapid and informed response is critical to minimizing harm.

Emergency Response Decision Tree

Caption: A decision tree for responding to laboratory emergencies.

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, get medical advice.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[6][7] If eye irritation persists, seek immediate medical attention.

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[5] Immediately call a POISON CENTER or doctor for treatment advice.[5]

Spill Containment and Cleanup

For minor spills contained within a fume hood:

-

Ensure full PPE is worn.

-

Gently cover the spill with an absorbent material from a chemical spill kit to avoid generating more dust.

-

Carefully sweep or vacuum the material up and place it into a labeled, sealed container for hazardous waste disposal.[7]

-

Decontaminate the area with an appropriate solvent and wipe clean.

-

Dispose of all cleanup materials as hazardous waste.

For major spills, evacuate the area and contact your institution's environmental health and safety department immediately.[11]

Firefighting Measures

-

Suitable Extinguishing Media: Use dry powder, chemical foam, water spray, or carbon dioxide (CO₂).[7]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products like HBr and NOx.[6][7]

Waste Disposal

All materials contaminated with this compound, including excess reagent, reaction mixtures, and cleanup materials, must be treated as hazardous waste.

-

Segregation: Dispose of the waste in a clearly labeled, sealed container. Follow institutional guidelines for segregating halogenated organic waste.

-

Disposal Operations: Ensure the product is disposed of by licensed waste carriers.[5] Do not pour waste down the drain or mix it with general refuse.[6][11]

Conclusion

This compound is a chemical of significant utility in modern research, but it requires careful and informed handling. Its primary hazards—skin, eye, and respiratory irritation, along with oral toxicity—are well-defined. By implementing a hierarchical control strategy that prioritizes engineering controls like fume hoods and is supported by diligent use of appropriate PPE, researchers can effectively mitigate these risks. A proactive safety culture, built on thorough risk assessment, adherence to established protocols, and preparedness for emergencies, is the key to harnessing the scientific potential of this compound without compromising personal or environmental safety.

References

- Fisher Scientific. (2023, August 23). Safety Data Sheet.

- Fluorochem. (2024, December 19). Safety Data Sheet.

- TCI Chemicals. (2025, November 10). SAFETY DATA SHEET: this compound.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%.

- ECHEMI. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole SDS, 1160294-85-8 Safety Data Sheets.

- Echemi. (n.d.). 3,6-dibroMo-9-(2-ethylhexyl)-9H-carbazole Safety Data Sheets.

- BLDpharm. (n.d.). 3,6-Dibromo-9-(heptadecan-9-yl)-9H-carbazole.

- TCI Chemicals. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)carbazole 173063-52-0.

-

Duan, X.-M., et al. (2005). This compound. Acta Crystallographica Section E: Crystallographic Communications, E61(11), o3977-o3978. Retrieved from [Link]

- Carl ROTH. (n.d.). Safety Data Sheet: Carbazole.

- Ossila. (n.d.). 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole.

- Fisher Scientific. (2010, May 14). SAFETY DATA SHEET - Carbazole.

- Molbank. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI.

- Journal of Medicinal Chemistry. (2023, January 25). Chemical Optimization of CBL0137 for Human African Trypanosomiasis Lead Drug Discovery. PMC - PubMed Central.

- Sigma-Aldrich. (n.d.). 3,6-Dibromocarbazole 97.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound | 150623-72-6.

- Organic Syntheses Procedure. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl.

- PureSynth. (n.d.). 36-Dibromo-9-Hexyl-9H-Carbazole 98.0%(GC).

- CHEMM. (n.d.). Personal Protective Equipment (PPE).

- 3M. (n.d.). PPE Solutions for Chemical Industries - Worker Health & Safety.

- Molecules. (n.d.). A review on the biological potentials of carbazole and its derived products.

- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?

- Molecules. (n.d.). Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ossila.com [ossila.com]

- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 4. Progress and Development of C-3, C-6, and N-9 Positions Substituted Carbazole Integrated Molecular Hybrid Molecules as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 6. echemi.com [echemi.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. 3,6-ジブロモカルバゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. pure-synth.com [pure-synth.com]

- 10. 3,6-Dibromo-9-(2-ethylhexyl)carbazole | 173063-52-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 14. 3m.com [3m.com]

- 15. quora.com [quora.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,6-dibromo-9-hexyl-9H-carbazole

Introduction: The Significance of N-Alkylated Carbazoles

Carbazole derivatives are a cornerstone in the development of advanced organic materials and pharmaceutical agents. Their unique electronic and photophysical properties make them indispensable building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as host materials for phosphorescent emitters.[1] The strategic functionalization of the carbazole nucleus, particularly at the 3, 6, and 9 positions, allows for the fine-tuning of these properties. The introduction of an N-alkyl chain, such as a hexyl group, at the 9-position significantly enhances the solubility of the carbazole unit in common organic solvents. This improved processability is a critical consideration for the fabrication of thin-film electronic devices. Furthermore, N-alkylation can influence the molecular packing in the solid state, which in turn affects charge transport characteristics. From a pharmaceutical perspective, N-alkylation of carbazoles has been shown to impart a range of biological activities.[2]

This document provides a comprehensive guide to the synthesis of 3,6-dibromo-9-hexyl-9H-carbazole from its precursor, 3,6-dibromo-9H-carbazole. We will delve into the mechanistic underpinnings of the reaction, provide a field-proven, step-by-step protocol, and discuss critical aspects of reagent selection, reaction monitoring, purification, and characterization.

Chemical Principles and Mechanistic Insights

The synthesis of this compound is achieved through a nucleophilic substitution reaction, specifically an N-alkylation. The core of this transformation lies in the deprotonation of the nitrogen atom in the carbazole ring, followed by its reaction with an alkyl halide.

The Role of the Base: Deprotonation of the Carbazole Nitrogen

The nitrogen atom in 3,6-dibromo-9H-carbazole is part of a secondary amine within an aromatic system. The pKa of the N-H proton in carbazole is in the mid-teens, making it weakly acidic.[3] To facilitate the N-alkylation, a sufficiently strong base is required to deprotonate the nitrogen, generating the carbazolide anion. This anion is a significantly more potent nucleophile than the neutral carbazole.

Potassium hydroxide (KOH) is a commonly employed and effective base for this purpose. In a polar aprotic solvent like dimethylformamide (DMF), the hydroxide ion is a strong enough base to quantitatively deprotonate the carbazole. Other bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can also be used, with the choice often depending on the specific substrate and desired reaction conditions.[4][5]

The Alkylation Step: An Sₙ2 Reaction

Once the carbazolide anion is formed, it acts as a nucleophile and attacks the electrophilic carbon atom of the alkyl halide (in this case, 1-bromohexane). This proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism. The bromide ion serves as the leaving group.

The choice of the alkylating agent is crucial. Primary alkyl halides, such as 1-bromohexane, are ideal for Sₙ2 reactions as they are less sterically hindered. The use of secondary or tertiary alkyl halides could lead to competing elimination reactions (E2), reducing the yield of the desired N-alkylated product.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 4. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Application Notes and Protocols for the N-Alkylation of 3,6-Dibromocarbazole

Introduction: The Significance of N-Alkylated 3,6-Dibromocarbazole Derivatives

N-alkylated 3,6-dibromocarbazole serves as a crucial building block in the synthesis of a wide array of functional organic materials and pharmacologically active compounds.[1][2] The carbazole core, a nitrogen-containing heterocyclic aromatic compound, possesses a large π-electron conjugated system, bestowing it with remarkable photoelectric properties.[1] This makes its derivatives highly valuable in the fields of organic light-emitting diodes (OLEDs), photovoltaics, and photorefractive polymers. In medicinal chemistry, carbazole derivatives have shown promise as anti-cancer and anti-migratory agents.[2]

The introduction of an alkyl chain at the nitrogen atom (N-alkylation) is a critical synthetic step that significantly influences the solubility, processability, and electronic properties of the resulting carbazole derivatives.[3] This protocol provides a detailed and robust methodology for the N-alkylation of 3,6-dibromocarbazole, offering insights into the reaction mechanism, optimization strategies, and troubleshooting.

Mechanistic Insights: Understanding the N-Alkylation Reaction

The N-alkylation of 3,6-dibromocarbazole proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the carbazole nitrogen by a suitable base, forming a carbazolide anion. This highly nucleophilic anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of the N-C bond and the desired N-alkylated product.

The choice of base and solvent is paramount for the success of this reaction. The base must be strong enough to deprotonate the carbazole's N-H group (pKa in the mid-teens), but not so strong as to cause unwanted side reactions.[4] The solvent must be able to dissolve the reactants and facilitate the interaction between the carbazolide anion and the alkylating agent. Aprotic polar solvents are often preferred as they can solvate the cation of the base, thereby increasing the nucleophilicity of the carbazolide anion.

Caption: Mechanism of N-alkylation of 3,6-dibromocarbazole.

Detailed Experimental Protocol

This protocol outlines a general and robust procedure for the N-alkylation of 3,6-dibromocarbazole. Specific quantities and reaction times may need to be optimized depending on the specific alkylating agent used.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3,6-Dibromocarbazole | >98% | Commercially Available | Ensure it is dry before use. |

| Alkyl Halide (e.g., Ethyl Bromide, 1-Bromobutane) | Reagent Grade | Commercially Available | Use a slight excess (1.1-1.5 equivalents). |

| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Commercially Available | A common and effective base. Other bases like NaH or Cs₂CO₃ can be used. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | A suitable polar aprotic solvent. Anhydrous THF or DMSO can also be used.[5] |

| Tetrabutylammonium Bromide (TBAB) | Reagent Grade | Commercially Available | Optional phase-transfer catalyst, particularly useful for less reactive alkyl halides.[5] |

| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction. |

| Deionized Water | For workup. | ||

| Brine (Saturated NaCl solution) | For workup. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | For drying the organic phase. | ||

| Round-bottom flask | |||

| Magnetic stirrer and stir bar | |||

| Heating mantle with temperature control | |||

| Condenser | |||

| Separatory funnel | |||

| Rotary evaporator |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 3,6-dibromocarbazole (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon). The amount of solvent should be sufficient to ensure good stirring (typically a 0.1-0.5 M solution of the carbazole).

-

Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the reaction mixture. If using a phase-transfer catalyst like TBAB, it can be added at this stage (0.05-0.1 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (as indicated by TLC, typically after 4-24 hours), cool the mixture to room temperature.

-

Extraction: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with dichloromethane (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of hexanes and ethyl acetate).

Caption: Experimental workflow for N-alkylation of 3,6-dibromocarbazole.

Process Optimization and Troubleshooting

| Parameter | Recommendation | Rationale and Causality | Troubleshooting |

| Base | K₂CO₃ is a good starting point. For less reactive alkyl halides, stronger bases like NaH or Cs₂CO₃ can be used.[5] | The basicity influences the rate of deprotonation. Stronger bases lead to faster reactions but may increase side products. | Incomplete reaction: Increase the amount of base, switch to a stronger base, or increase the reaction temperature. |

| Solvent | Anhydrous DMF or DMSO are generally effective.[5] | Polar aprotic solvents enhance the nucleophilicity of the carbazolide anion. The solvent must be dry to prevent quenching of the anion. | Low yield: Ensure the solvent is anhydrous. Consider switching to a different polar aprotic solvent. |

| Temperature | 60-100 °C is a typical range. | Higher temperatures increase the reaction rate but can also lead to decomposition or side reactions. | Slow reaction: Increase the temperature cautiously while monitoring for side product formation. |

| Alkylating Agent | Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. | The leaving group ability (I⁻ > Br⁻ > Cl⁻) affects the rate of the Sₙ2 reaction. | No reaction with alkyl chloride: Switch to the corresponding bromide or iodide, or use a phase-transfer catalyst. |

| Phase-Transfer Catalyst (PTC) | TBAB or 18-crown-6 can be beneficial, especially in less polar solvents or with less reactive alkylating agents.[5] | The PTC facilitates the transfer of the carbazolide anion from the solid phase (if using a solid base) or aqueous phase to the organic phase where the reaction occurs.[4][6] | Slow or incomplete reaction: Add a catalytic amount of a PTC. |

Purification and Characterization

Purification of the N-alkylated 3,6-dibromocarbazole is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective in separating the product from unreacted starting material and any byproducts. Recrystallization from a suitable solvent or solvent mixture can also yield a highly pure product.

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and the successful alkylation at the nitrogen atom.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Melting Point: A sharp melting point is indicative of high purity.

Alternative Synthetic Approaches

While the described protocol is a widely used and effective method, alternative approaches for the N-alkylation of carbazoles exist:

-

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to higher yields.[7][8][9] The reaction is typically carried out by mixing the carbazole, alkyl halide, and a solid support like potassium carbonate, and irradiating the mixture in a microwave oven.[8][9]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and can be applied to the synthesis of N-aryl carbazoles.[10][11][12][13] While more commonly used for N-arylation, variations for N-alkylation exist.

Safety Considerations

-

Alkylating agents are often toxic and should be handled in a well-ventilated fume hood.

-

Anhydrous solvents like DMF and THF can be flammable and hygroscopic. Handle them under an inert atmosphere and away from ignition sources.

-

Strong bases like NaH are highly reactive and pyrophoric. They should be handled with extreme care under an inert atmosphere.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- US Patent US8604219B2, Method for synthesis of N-alkyl carbazole and derivatives thereof.

-

PTC Organics, Inc. PTC N-Alkylation of Carbazole Derivative. Available at: [Link]

-

Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. Available at: [Link]

-

McCann, L. C., & Raftery, J. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 1848–1858. Available at: [Link]

- CN Patent CN105523990A, Preparation method of high-purity 3,6-dibromo-carbazole.

-

Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. Available at: [Link]

-

ResearchGate. Can anyone help me regarding N-alkylation of 3-bromo carbazole??. Available at: [Link]

-

Organic Syntheses Procedure, 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Available at: [Link]

-

ACS Publications. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Available at: [Link]

- EP Patent EP0858995A1, Process for the preparation of N-alkyl carbazoles.

-

Al-Warhi, T., et al. (2019). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. Molecules, 24(21), 3844. Available at: [Link]

-

Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. Available at: [Link]

-

Arkivoc. Recent developments in C−H functionalization of carbazoles. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Phase Transfer Catalysis. Available at: [Link]

-

Organic & Biomolecular Chemistry. Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Available at: [Link]

-

Macmillan Group. Phase-Transfer Catalysis (PTC). Available at: [Link]

-

ACS Publications. Poly(N-alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization. Available at: [Link]

-

ResearchGate. The First High Molecular Weight Poly(N-alkyl-3,6-carbazole)s. Available at: [Link]

-

National Institutes of Health. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

Sources

- 1. CN105523990A - Preparation method of high-purity 3,6-dibromo-carbazole - Google Patents [patents.google.com]

- 2. Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. researchgate.net [researchgate.net]

- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Hole-Transporting Materials in Perovskite Solar Cells

Introduction: The Critical Role of the Hole-Transporting Material (HTM)

Perovskite solar cells (PSCs) have emerged as a leading next-generation photovoltaic technology, with power conversion efficiencies (PCEs) now rivaling those of established silicon-based cells.[1][2] The typical PSC architecture is a layered structure where a light-absorbing perovskite material is sandwiched between charge-transporting layers. The Hole-Transporting Material (HTM), which constitutes the Hole-Transporting Layer (HTL), is a pivotal component in this architecture.[3][4] Its primary function is to efficiently extract photogenerated positive charge carriers (holes) from the perovskite layer and transport them to the electrode, while simultaneously blocking electrons to prevent charge recombination.[5][6] The properties of the HTM and the quality of the perovskite/HTM interface are, therefore, critical determinants of overall device efficiency, stability, and reproducibility.[7][8]

This guide provides an in-depth exploration of the application of HTMs in PSCs, moving from fundamental principles to detailed, field-proven laboratory protocols.

Pillar 1: Designing the Ideal Hole-Transporting Material

The selection or design of an effective HTM is not arbitrary; it is governed by a set of stringent electronic and material property requirements. Understanding these criteria is essential for optimizing device performance.

Core Functions of the HTM:

-

Efficient Hole Extraction: Rapidly transfer holes from the perovskite's valence band.

-

Electron Blocking: Prevent electrons from the perovskite's conduction band from reaching the anode, which would cause a short-circuit and recombination losses.[5]

-

Interface Passivation: Reduce electronic trap states at the perovskite surface, minimizing non-radiative recombination.[5]

-

Protective Barrier: Shield the underlying perovskite layer from environmental factors like moisture and oxygen, as well as from damage during the deposition of the top metal electrode.[6]

To fulfill these roles, an ideal HTM must possess the following properties:

-

Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be energetically aligned between the valence band of the perovskite and the work function of the anode (typically gold or silver).[9][10] This alignment provides the necessary energetic driving force for efficient hole extraction.

-

High Hole Mobility: The material must transport holes effectively with minimal resistive losses. A desirable mobility is generally in the range of 10⁻³ to 10⁻⁴ cm²v⁻¹s⁻¹.[3]

-

Optimal Film-Forming Properties: The HTM must form a uniform, pinhole-free thin film that completely covers the perovskite layer to prevent shunting pathways.

-

High Transparency: The HTM should not absorb light in the visible spectrum that could otherwise be captured by the perovskite layer.

-

Thermal and Chemical Stability: The material must be stable under thermal stress during device operation and chemically inert with respect to the perovskite and adjacent layers.[11]

The interplay of these properties is visualized in the energy level diagram of a standard n-i-p device architecture.

Caption: Energy level alignment in a typical n-i-p perovskite solar cell.

Pillar 2: A Comparative Overview of Common HTMs

HTMs are broadly classified into organic small molecules, polymers, and inorganic compounds. Each class offers a distinct set of advantages and challenges.[3][4][11]

| Material Class | Example HTM | HOMO Level (eV) | Hole Mobility (cm²/V·s) | Key Advantages | Key Disadvantages |